Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®-, also known as fenoprop or Silvex, is an organic compound with the molecular formula C9H7Cl3O3. It is a phenoxy herbicide and a plant growth regulator. This compound is known for its ability to mimic the auxin growth hormone indoleacetic acid (IAA), leading to uncontrolled growth in plants .
Vorbereitungsmethoden
The synthesis of propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- involves the reaction of 2,4,5-trichlorophenol with propionic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures. Industrial production methods often involve the use of high-pressure reactors to ensure the complete conversion of reactants to the desired product .
Analyse Chemischer Reaktionen
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions[][3].
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: It is used in the production of herbicides and plant growth regulators.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant. The compound targets the auxin receptors in plants, disrupting normal growth and development pathways .
Vergleich Mit ähnlichen Verbindungen
Propanoic acid, 2-(2,4,5-trichlorophenoxy)-, ®- is similar to other phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). it is unique due to the presence of an additional methyl group, which creates a chiral center in the molecule. This chiral center is responsible for the compound’s specific biological activity, which is found only in the (2R)-isomer .
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
- Butyl 2-(2,4,5-trichlorophenoxy)propionate
Eigenschaften
CAS-Nummer |
30365-50-5 |
---|---|
Molekularformel |
C9H7Cl3O3 |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
(2R)-2-(2,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14)/t4-/m1/s1 |
InChI-Schlüssel |
ZLSWBLPERHFHIS-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Kanonische SMILES |
CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.